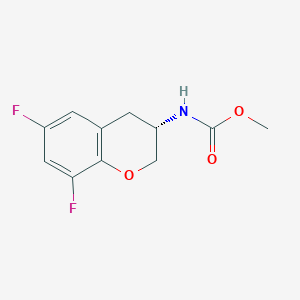
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chroman ring substituted with two fluorine atoms at positions 6 and 8, and a carbamate group attached to the 3-position of the chroman ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-(6,8-difluorochroman-3-yl)carbamate typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Carbamate Group: The carbamate group can be introduced by reacting the chroman derivative with methyl isocyanate or by using a carbamoylation reagent such as methyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The fluorine atoms or the carbamate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the fluorine atoms or carbamate group.
科学研究应用
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of Methyl (S)-(6,8-difluorochroman-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- Methyl (S)-(6,8-dichlorochroman-3-yl)carbamate
- Methyl (S)-(6,8-dibromochroman-3-yl)carbamate
- Methyl (S)-(6,8-diiodochroman-3-yl)carbamate
Uniqueness
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability, lipophilicity, and bioavailability. The fluorine atoms can also affect the compound’s reactivity and interaction with biological targets, making it distinct from its halogenated analogs.
属性
分子式 |
C11H11F2NO3 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC 名称 |
methyl N-[(3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]carbamate |
InChI |
InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI 键 |
TZCLAZJPZGHFBN-QMMMGPOBSA-N |
手性 SMILES |
COC(=O)N[C@H]1CC2=C(C(=CC(=C2)F)F)OC1 |
规范 SMILES |
COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



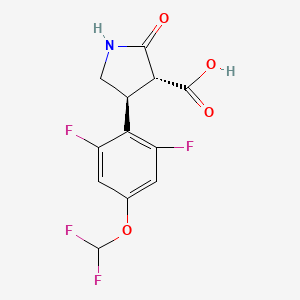
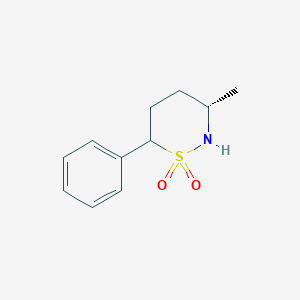
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
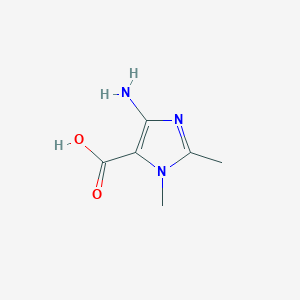
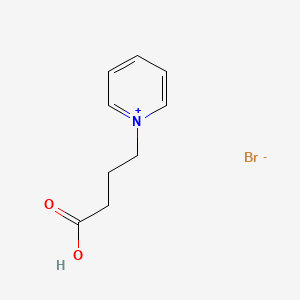

![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)
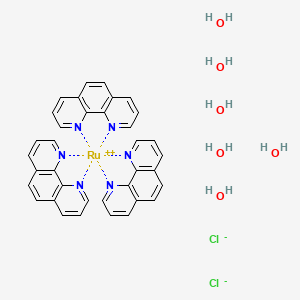
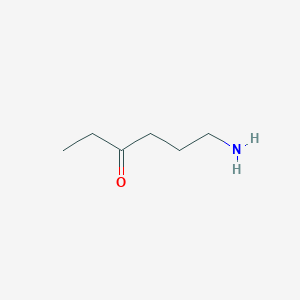
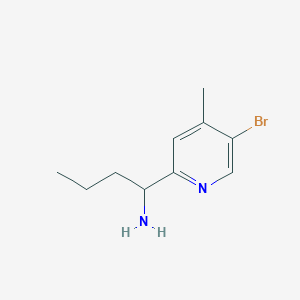
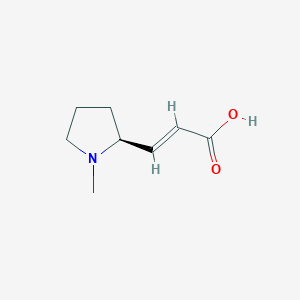
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)
